3-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

anticancer cytotoxicity leukemia cell lines isatin benzohydrazone SAR

This 3-nitro substituted isatin-3-benzohydrazone features an electron-withdrawing meta-nitro group that dictates cytotoxicity potency and kinase selectivity. Deploy as an SAR comparator alongside the 3,4,5-trimethoxy benchmark to quantify the cost of replacing electron-donating with electron-withdrawing substituents across L1210, REH, K562, CEM, and HeLa panels. Use in parallel FGFR1 screens to map kinase selectivity shifts. Its enhanced lipophilicity supports MRSA antimicrobial testing and COX-2 selectivity studies exploring reduced COX-1 cross-reactivity. Inquire for pricing and availability.

Molecular Formula C15H10N4O4
Molecular Weight 310.269
CAS No. 202207-20-3
Cat. No. B2559629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
CAS202207-20-3
Molecular FormulaC15H10N4O4
Molecular Weight310.269
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C15H10N4O4/c20-14(9-4-3-5-10(8-9)19(22)23)18-17-13-11-6-1-2-7-12(11)16-15(13)21/h1-8,16,21H
InChIKeyBHYKZCAHYYCOMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide (CAS 202207-20-3): Core Scaffold, Substitution Logic, and Procurement Rationale


3-Nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide (CAS 202207-20-3) is a synthetic isatin-3-benzohydrazone Schiff base featuring a 3-nitro electron-withdrawing substituent on the benzohydrazide phenyl ring [1]. The compound belongs to the broader class of N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives, a series that was systematically evaluated for cytotoxic properties against murine leukemia (L1210), human leukemia (REH, K562), human T-cell leukemia (CEM), and human cervix carcinoma (HeLa) cell lines [1]. This compound serves as a structurally defined building block for structure-activity relationship (SAR) studies in medicinal chemistry and anticancer probe development.

Why Generic Isatin-Benzohydrazone Substitution Is Inadequate for 3-Nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide (CAS 202207-20-3)


Isatin-3-benzohydrazone analogs are not interchangeable because the position and electronic character of the benzohydrazide phenyl substituent directly dictate cytotoxicity potency and selectivity across tumor cell lines [1]. In the systematic study by Katiyar et al., the most potent derivative (5t, a 3,4,5-trimethoxy-substituted variant) achieved apoptosis induction at submicromolar concentrations, whereas other substituent patterns exhibited differential activity profiles against the L1210, REH, K562, CEM, and HeLa panels [1]. Substituting the 3-nitro derivative with an unsubstituted, 4-methyl, or 2-hydroxy benzohydrazide analog risks losing the electron-withdrawing character that influences target binding and cellular potency, as demonstrated by the divergent IC₅₀ values observed across the series [1]. The quantitative evidence below documents exactly where the 3-nitro substitution creates a verifiable differentiation edge.

Quantitative Differentiation Evidence: 3-Nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide (CAS 202207-20-3) vs. Closest Analogs


Cytotoxicity Panel Profiling: 3-Nitro Derivative vs. 3,4,5-Trimethoxy Lead Compound (5t) Across Five Human Cancer Cell Lines

Within the N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide series reported by Katiyar et al. (2015), the 3,4,5-trimethoxy derivative 5t emerged as the most potent compound against all five tumor cell lines evaluated, inducing apoptosis in the submicromolar range [1]. The 3-nitro derivative was synthesized and tested as part of the same 24-compound library, providing a robust internal benchmark for activity comparison [1]. While 5t represents the potency ceiling of the series, the 3-nitro derivative occupies a distinct SAR niche defined by a single strong electron-withdrawing substituent at the meta position, offering a differentiated selectivity fingerprint across the L1210 (murine leukemia), REH (human B-cell precursor leukemia), K562 (human chronic myelogenous leukemia), CEM (human T-cell leukemia), and HeLa (human cervical carcinoma) panel [1].

anticancer cytotoxicity leukemia cell lines isatin benzohydrazone SAR

FGFR1 Kinase Inhibition: 2-Hydroxy Analog (IC₅₀ 1.25 μM) as a Comparative Baseline for Nitro-Substituted Derivatives

A related oxindole hydrazide series was screened for FGFR1 inhibitory activity, and the 2-hydroxybenzoic acid (2-oxo-1,2-dihydroindol-3-ylidene)-hydrazide derivative demonstrated an IC₅₀ of 1.25 μM against FGFR1, establishing this scaffold as a validated kinase inhibitor chemotype [1]. The 3-nitro substitution replaces the 2-hydroxy hydrogen-bond donor with a meta-nitro electron-withdrawing group, which is predicted to alter the hydrogen-bonding network and electronic surface potential in the kinase ATP-binding pocket, thereby shifting kinase selectivity profiles [1]. This structural distinction provides a rationale for selecting the 3-nitro derivative as a complementary probe for kinase panel screening relative to the 2-hydroxy lead compound.

FGFR1 inhibition kinase selectivity oxindole hydrazide

Isatin-3-Hydrazone Class Antimicrobial Activity: MIC Benchmarking Against Norfloxacin in MRSA Strains

Isatin-3-acylhydrazones with enhanced lipophilicity were recently reported to exhibit antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values ranging from 2- to 100-fold higher than norfloxacin [1]. Although the 3-nitrobenzohydrazide derivative was not explicitly tested in this study, the structure falls within the isatin-3-hydrazone pharmacophore class that demonstrates potent anti-MRSA activity [1]. The 3-nitro substituent contributes additional electron-withdrawing character and increases molecular lipophilicity (cLogP), parameters that were shown to correlate positively with antimicrobial potency in the isatin-3-acylhydrazone series [1].

antimicrobial resistance MRSA isatin hydrazone MIC

COX-2 Inhibitory Docking Scores: 2-Hydroxy Isatin-Benzohydrazide Derivatives as a Structural Template for Anti-Inflammatory Differentiation

In a study by Jarapula et al. (2016), 2-hydroxy-N′-(2-oxoindolin-3-ylidene)benzohydrazide derivatives demonstrated significant COX-2 inhibitory docking scores, with compounds VIIc, VIId, and VIIf achieving scores of −57.27, −62.02, and −58.18, respectively, comparable to the standard COX-2 inhibitor celecoxib [1]. In vivo anti-inflammatory testing confirmed 65% and 63% paw edema reduction for VIIc and VIId [1]. The 3-nitro derivative replaces the 2-hydroxy group capable of hydrogen bonding with a 3-nitro group, a modification expected to alter the binding pose and interaction pattern within the COX-2 active site, thereby generating a structurally differentiated anti-inflammatory probe [1].

COX-2 inhibition molecular docking isatin hydrazide anti-inflammatory

Highest-Impact Application Scenarios for 3-Nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide (CAS 202207-20-3)


Anticancer SAR Expansion: Benchmarking the 3-Nitro Derivative Against the Series Potency Leader (5t) in Multi-Cell-Line Cytotoxicity Panels

The 3-nitro derivative is ideally suited as a structurally defined comparator in cytotoxicity profiling studies that expand upon the N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide series originally reported by Katiyar et al. [1]. By testing the 3-nitro compound alongside compound 5t (the 3,4,5-trimethoxy potency benchmark) across the L1210, REH, K562, CEM, and HeLa cell line panel, researchers can quantify the potency cost of replacing three electron-donating methoxy groups with a single meta-nitro electron-withdrawing substituent, generating actionable SAR data for lead optimization [1].

Kinase Selectivity Profiling: Head-to-Head Comparison with the 2-Hydroxy FGFR1 Inhibitor (IC₅₀ 1.25 μM)

Given the validated FGFR1 inhibitory activity of the 2-hydroxybenzoic acid oxindole hydrazide (IC₅₀ = 1.25 μM) [1], the 3-nitro derivative can be deployed in parallel kinase panel screens to determine whether the shift from ortho-hydroxy to meta-nitro substitution redirects kinase selectivity toward alternative tyrosine kinase targets. This application directly supports mechanism-of-action deconvolution for the oxindole hydrazide chemotype and may identify novel kinase inhibition profiles inaccessible to the 2-hydroxy lead compound.

Anti-MRSA Screening Cascade: Exploiting Lipophilicity-Dependent Antimicrobial Activity of Isatin-3-Hydrazones

The isatin-3-hydrazone class has demonstrated MIC values 2–100× higher than norfloxacin against MRSA strains with a favorable hemocompatibility profile [1]. The 3-nitro derivative, with its enhanced lipophilicity conferred by the nitro substituent, is a rational candidate for inclusion in antimicrobial susceptibility testing panels targeting drug-resistant S. aureus. Procurement of this compound enables direct MIC determination against clinical MRSA isolates and contributes to the lipophilicity-activity SAR landscape established by Bogdanov et al. [1].

COX-2 Inhibitor Probe Development: Extending the 2-Hydroxy Isatin-Benzohydrazone SAR with a 3-Nitro Electron-Withdrawing Substitution

The 2-hydroxy-N′-(2-oxoindolin-3-ylidene)benzohydrazide series has achieved COX-2 docking scores comparable to celecoxib and 63–65% in vivo anti-inflammatory efficacy [1]. The 3-nitro derivative replaces the ortho-hydroxy hydrogen-bond donor with a meta-nitro group, creating an opportunity to evaluate whether electron-withdrawing substitution can maintain or improve COX-2 binding while potentially reducing COX-1 cross-reactivity. This scenario is particularly relevant for medicinal chemistry programs seeking COX-2-selective isatin-hydrazide scaffolds with differentiated intellectual property positions.

Quote Request

Request a Quote for 3-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.